molecular formula C10H21N B2876935 (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine CAS No. 745779-67-3

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine

Cat. No.: B2876935
CAS No.: 745779-67-3
M. Wt: 155.285
InChI Key: WCYNWVWYGZJUFX-PSASIEDQSA-N
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Description

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine is a chiral amine with a unique cyclohexane structure This compound is characterized by its four methyl groups attached to the cyclohexane ring, making it a highly substituted cyclohexylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with (1R,5R)-(+)-verbenone, a naturally occurring compound.

    Reduction: The verbenone is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield (1R,5R)-1,3,3,5-tetramethylcyclohexanol.

    Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reduction and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizers.

    Reduction: LiAlH4, NaBH4.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,5R)-(+)-Verbenone: A precursor in the synthesis of (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine.

    (1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene: Another chiral compound with a similar bicyclic structure.

    Dendrobine: A sesquiterpenic alkaloid with a similar tetracyclic structure.

Uniqueness

This compound is unique due to its high degree of methyl substitution on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties make it a valuable compound in asymmetric synthesis and as a chiral ligand in various chemical reactions.

Properties

IUPAC Name

(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYNWVWYGZJUFX-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@](CC(C1)(C)C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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